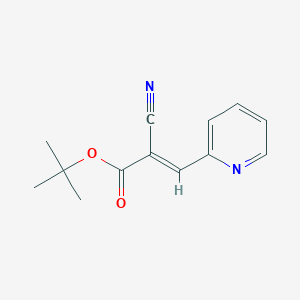

tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate

描述

属性

IUPAC Name |

tert-butyl (E)-2-cyano-3-pyridin-2-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-13(2,3)17-12(16)10(9-14)8-11-6-4-5-7-15-11/h4-8H,1-3H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRZJAMSNZGQSV-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CC1=CC=CC=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/C(=C/C1=CC=CC=N1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Optimization

The reaction proceeds via a base-catalyzed mechanism, typically employing piperidine or ammonium acetate in polar aprotic solvents such as toluene or ethanol. The tert-butyl group’s steric bulk necessitates prolonged reaction times (8–24 hours) at reflux temperatures (70–100°C) to achieve satisfactory yields. Key variables influencing efficiency include:

- Catalyst loading : 5–10 mol% piperidine maximizes conversion while minimizing side reactions like polymerization.

- Solvent selection : Toluene affords higher yields (78–85%) compared to ethanol (62–70%) due to reduced ester hydrolysis.

- Stoichiometry : A 1:1 molar ratio of aldehyde to cyanoacetate ensures complete consumption of the expensive tert-butyl reagent.

Post-reaction workup involves precipitation in methanol or crystallization from 2-propanol, yielding the product as a white crystalline solid.

Analytical Validation

Characterization data from representative syntheses confirm the product’s structure:

- ¹H NMR (CDCl₃): δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 7.82 (td, J = 8.0 Hz, 1H, pyridine-H), 7.61 (dd, J = 7.6 Hz, 1H, pyridine-H), 6.40 (d, J = 16.1 Hz, 1H, acrylate-CH), 1.52 (s, 9H, tert-butyl).

- IR (cm⁻¹): 2225 (C≡N), 1708 (C=O), 1591 (C=C).

- Elemental analysis : Calculated for C₁₃H₁₄N₂O₂: C, 65.53%; H, 5.92%; N, 11.76%. Found: C, 65.48%; H, 5.89%; N, 11.72%.

Continuous-Flow Synthesis for Scalable Production

Recent advancements in microreactor technology enable continuous-flow synthesis of tert-butyl cyanoacrylates, enhancing reproducibility and scalability. Adapted from a patented protocol for analogous compounds, this approach minimizes thermal degradation and improves mass transfer.

Process Overview

- First reactor : tert-Butyl cyanoacetate reacts with a strong base (e.g., NaHMDS) at -40–0°C to form the enolate.

- Second reactor : Pyridine-2-carbaldehyde is introduced, initiating Knoevenagel condensation at -15–10°C.

- Third reactor : Acidic quench (pH 2–3) with HBr(aq) precipitates the product, which is isolated via in-line filtration.

Key parameters :

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Knoevenagel condensation | 78–85 | 95–98 | Moderate | Low |

| Suzuki coupling | 68–72 | 90–93 | Low | High |

| Continuous-flow | 94–96 | >99 | High | Moderate |

The Knoevenagel method remains favored for laboratory-scale synthesis due to its simplicity, while continuous-flow systems excel in industrial applications. Cross-coupling approaches are reserved for specialized derivatives requiring regioselective functionalization.

化学反应分析

Types of Reactions: tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or amides.

Reduction: Primary amines.

Substitution: Various substituted pyridinyl derivatives.

科学研究应用

Chemistry: In organic synthesis, tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .

Industry: In the materials science industry, this compound can be used in the production of polymers and advanced materials with specific properties .

作用机制

The mechanism of action of tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the pyridinyl group can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity .

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate with structurally related compounds, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Steric and Electronic Effects: The tert-butyl ester in the target compound introduces significant steric bulk compared to methyl esters (e.g., (E)-Methyl 2-cyano-3-(pyridin-2-yl)acrylate). This bulk may enhance hydrophobicity and thermal stability, as observed in TBA-based polymers . The pyridin-2-yl group provides a rigid, electron-deficient aromatic system, facilitating interactions in coordination chemistry or as a ligand in catalysis.

Synthetic Utility: The thiophene derivative (Compound 6, ) demonstrates lower synthesis yield (40%) due to the complexity of introducing a tributylstannyl group.

Applications: Unlike TBA, which is used to impart chemical resistance and hydrophobicity in copolymers , the target compound’s cyano group may enhance polarity, enabling use in polar solvents or as a Michael acceptor.

Safety Profile: The target compound’s hazards (H302, H315, etc.) align with typical acrylate reactivity, whereas amino- and methoxy-substituted analogs (e.g., Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate ) may exhibit reduced toxicity due to electron-donating groups.

生物活性

tert-Butyl 2-cyano-3-(pyridin-2-yl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic routes, and applications in drug discovery.

This compound is synthesized through the reaction of tert-butyl acrylate with a cyano group donor and a pyridinyl group donor, typically using potassium carbonate (K2CO3) as a base in dimethylformamide (DMF) at elevated temperatures. The compound features a cyano group that can participate in hydrogen bonding and dipole-dipole interactions, while the pyridinyl moiety is capable of engaging in π-π stacking interactions, enhancing its reactivity and biological profile.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The cyano group can undergo oxidation to form carboxylic acids or amides, and reduction to primary amines, which may contribute to its biological effects. Additionally, the pyridinyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Biological Activity

Research indicates that derivatives of this compound exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown activity against multidrug-resistant strains of bacteria, such as Staphylococcus aureus and Mycobacterium species. For instance, certain compounds derived from similar scaffolds demonstrated minimum inhibitory concentration (MIC) values between 4–8 μg/mL against these pathogens .

- Anticancer Activity : A notable study highlighted that compounds structurally related to this compound exhibited potent inhibitory effects on cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). These compounds displayed IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), indicating their potential as anticancer agents .

Case Studies

- Antimicrobial Evaluation : A series of pyrimidine-based derivatives were synthesized and evaluated for their antimicrobial efficacy. Compounds with structural similarities to this compound were tested against resistant bacterial strains, showing promising results with MIC values indicating effective inhibition .

- Anticancer Screening : In vivo studies demonstrated that certain derivatives significantly inhibited tumor growth in mouse models. One study reported that a compound with a similar structure reduced lung metastasis in mice injected with MDA-MB-231 cells, outperforming known treatments like TAE226 .

Comparative Analysis

To better understand the efficacy and potential applications of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Biological Activity | MIC Values (μg/mL) | IC50 (μM) |

|---|---|---|---|

| This compound | Antimicrobial, Anticancer | 4–8 | <5 |

| Related Compound A | Antimicrobial | 6–10 | Not reported |

| Related Compound B | Anticancer | Not reported | <10 |

常见问题

Q. What are the established synthetic routes for tert-butyl 2-cyano-3-(pyridin-2-yl)acrylate, and what critical parameters influence reaction yield?

Methodological Answer: A common approach involves condensation reactions between pyridine-2-carbaldehyde derivatives and cyanoacetate esters under basic conditions. For example, Knoevenagel condensation between 2-pyridinecarboxaldehyde and tert-butyl cyanoacetate, catalyzed by piperidine or ammonium acetate, can yield the target compound. Key parameters include:

- Temperature control : Reactions are typically conducted at 60–80°C to balance reactivity and minimize side product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is used to isolate the product .

Q. How should researchers handle and store this compound to maintain its stability?

Methodological Answer:

- Storage : Store in a sealed container under inert gas (argon or nitrogen) at room temperature, protected from moisture and light. The compound is sensitive to hydrolysis due to the ester and cyano groups .

- Handling : Use gloves and eye protection. Avoid inhalation (H335 hazard) and contact with skin (H315/H319). Work in a fume hood and follow precautionary statements P261 (avoid breathing dust) and P305+P351+P338 (eye exposure protocol) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR : NMR confirms the pyridine ring protons (δ 7.2–8.8 ppm) and tert-butyl group (δ 1.4 ppm, singlet). NMR identifies the carbonyl (δ ~165 ppm) and cyano (δ ~115 ppm) groups.

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak at m/z 230.26 (CHNO).

- IR : Peaks at ~2220 cm (C≡N stretch) and ~1720 cm (ester C=O) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

Methodological Answer:

- Impurity analysis : Use HPLC-MS to detect side products (e.g., hydrolysis byproducts). Adjust purification protocols (e.g., gradient elution in chromatography).

- Isotopic pattern validation : Compare experimental MS isotopic distributions with theoretical simulations to confirm molecular formula.

- 2D NMR : Utilize HSQC and HMBC to resolve overlapping signals and assign ambiguous peaks .

Q. What strategies optimize the regioselectivity in reactions involving the pyridine ring of this compound?

Methodological Answer:

- Directing groups : The electron-withdrawing cyano group meta to the pyridine nitrogen directs electrophilic substitution to the 5-position.

- Metal catalysis : Pd-mediated C–H activation can functionalize specific positions. For example, use Pd(OAc) with ligands (e.g., PPh) under mild conditions .

Q. How does the electronic nature of the cyano group influence the reactivity of this compound in nucleophilic additions?

Methodological Answer:

- Electron-withdrawing effect : The cyano group activates the α,β-unsaturated ester for Michael additions.

- Kinetic vs. thermodynamic control : Use DFT calculations to predict regioselectivity in nucleophilic attacks. For example, primary amines preferentially attack the β-position (pyridine-adjacent carbon) due to conjugation stabilization .

Q. What advanced computational methods validate the stereochemical outcomes of this compound in asymmetric synthesis?

Methodological Answer:

- X-ray crystallography : Compare experimental crystal structures (e.g., unit cell parameters, hydrogen bonding) with computational models .

- Molecular docking : Simulate interactions with chiral catalysts (e.g., organocatalysts) to predict enantioselectivity.

- Density Functional Theory (DFT) : Calculate transition-state energies to rationalize stereochemical outcomes .

Q. How to apply Design of Experiments (DoE) principles to scale up the synthesis of this compound while minimizing side reactions?

Methodological Answer:

- Factor screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio).

- Response surface methodology (RSM) : Optimize yield and purity by modeling interactions between factors. For example, flow chemistry systems (continuous reactors) enhance reproducibility and reduce thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。